[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446284
InChI: InChI=1S/C18H27N3O3/c1-14(2)21(16-8-10-20(11-9-16)17(22)12-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3
SMILES: CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13446284

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-14(2)21(16-8-10-20(11-9-16)17(22)12-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3
Standard InChI Key VIDGPTPAJQLEMY-UHFFFAOYSA-N
SMILES CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound featuring a piperidine ring, an amine group, and a carbamic acid structure. This compound is of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure includes an isopropyl group and a benzyl ester, contributing to its unique properties and biological activities.

Synthesis and Chemical Reactions

The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester typically involves several steps found in organic synthesis, such as:

  • Formation of the Piperidine Ring: Often involves cyclization reactions.

  • Acylation: Introduction of the amino-acetyl group.

  • Esterification: Formation of the benzyl ester.

Chemical reactions involving this compound require careful control of temperature and pH, with solvents like dichloromethane or ethanol commonly used. Catalysts such as triethylamine may be employed to facilitate esterification reactions.

Potential Applications Table

FieldPotential Use
Medicinal ChemistryDevelopment of pharmaceuticals targeting various biological pathways.
PharmacologyResearch into interactions with biological targets.
Drug DevelopmentPotential therapeutic applications based on its structural features.

Research Findings and Future Directions

Experimental studies often utilize binding assays and kinetic analysis to determine the efficacy and potency of the compound against target enzymes or receptors. Spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular environment.

Future research should focus on elucidating the precise mechanism of action and exploring its therapeutic potential and safety profile. Interaction studies with biological targets are crucial for understanding how this compound exerts its effects.

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